![molecular formula C9H12N2O2 B2978602 2-[(Oxolan-2-yl)methoxy]pyrimidine CAS No. 2176124-34-6](/img/structure/B2978602.png)

2-[(Oxolan-2-yl)methoxy]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-[(Oxolan-2-yl)methoxy]pyrimidine” were not found, pyrimidine derivatives are known to be synthesized for the design of privileged structures in medicinal chemistry . These compounds are designed and synthesized to prepare libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis

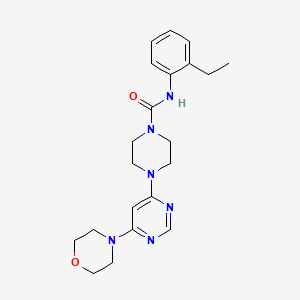

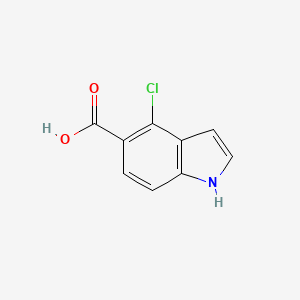

The molecular structure of “this compound” consists of a pyrimidine ring attached to an oxolane ring via a methoxy group. The InChI code for this compound is 1S/C9H12N2O2 .科学的研究の応用

Structural Analysis and Mispairing Potentials

The structural characterization of O4-methylthymidine, a compound related to "2-[(Oxolan-2-yl)methoxy]pyrimidine," highlights its importance in understanding mutagenic potentials and mispairing with guanine. Methylation impacts the pyrimidine base, leading to conformational and electronic modifications conducive to mispairing in DNA replication. This study aids in correlating biological properties with structural changes, emphasizing the significance of the anti conformation of methoxy groups in potential mispairing scenarios (Brennan et al., 1986).

Synthetic Pathways and Intermediate Compounds

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine showcases the compound as a novel intermediate in pyrimidine chemistry. The study presents a methodological approach using various raw materials to achieve a high yield and purity of the product. This work lays the groundwork for further exploration and utilization of pyrimidine derivatives in chemical synthesis (Liu Guo-ji, 2009).

Herbicide Development

Investigations into the new herbicide KIH‐6127 illustrate the modification of pyrimidine analogues for agricultural applications. By altering various moieties of the prototype molecule, researchers developed a compound demonstrating effective herbicidal activity against Barnyard grass. This study highlights the role of pyrimidine derivatives in creating novel, potent herbicides for use in paddy rice cultivation (Tamaru et al., 1997).

Antiviral Activity

The development of acyclic nucleoside phosphonate analogues featuring substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates significant antiviral activity, especially against retroviruses. This research contributes to the understanding of pyrimidine derivatives' mechanism of action and potential therapeutic applications in treating viral infections (Hocková et al., 2003).

DNA Damage and Repair Mechanisms

The study of DNA photolyase, which repairs cyclobutane pyrimidine dimers, underscores the importance of understanding DNA damage and repair mechanisms at the molecular level. Pyrimidine derivatives play a crucial role in these processes, offering insights into cellular defense mechanisms against UV-induced DNA damage (Sancar, 1994).

作用機序

Mode of Action

The exact mode of action of 2-[(Oxolan-2-yl)methoxy]pyrimidine is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

特性

IUPAC Name |

2-(oxolan-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8(12-6-1)7-13-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRYKZXARRCZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)

![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)

![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)

![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)

![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![5,6-Dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2978541.png)